
3-(Dimethyl-1,3-thiazol-5-yl)-1-methyl-1H-pyrazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Dimethyl-1,3-thiazol-5-yl)-1-methyl-1H-pyrazol-5-amine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethyl-1,3-thiazol-5-yl)-1-methyl-1H-pyrazol-5-amine typically involves multi-step reactions. One common method includes the reaction of thiazole derivatives with various reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvents such as methanol and ethanol are commonly used in these processes .
化学反応の分析
Types of Reactions
3-(Dimethyl-1,3-thiazol-5-yl)-1-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another, often using halogenating agents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. The conditions often involve specific temperatures and solvents to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
科学的研究の応用
3-(Dimethyl-1,3-thiazol-5-yl)-1-methyl-1H-pyrazol-5-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its anticancer and anti-inflammatory effects.
Industry: Utilized in the development of dyes, fungicides, and other industrial chemicals
作用機序
The mechanism of action of 3-(Dimethyl-1,3-thiazol-5-yl)-1-methyl-1H-pyrazol-5-amine involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or proteins, leading to the disruption of cellular processes in microbes or cancer cells. The compound’s structure allows it to bind to these targets effectively, thereby exerting its biological effects .
類似化合物との比較
Similar Compounds
Similar compounds include other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Uniqueness
What sets 3-(Dimethyl-1,3-thiazol-5-yl)-1-methyl-1H-pyrazol-5-amine apart is its unique combination of the thiazole and pyrazole rings, which may confer distinct biological activities and chemical reactivity compared to other thiazole derivatives .
特性
分子式 |
C9H12N4S |
|---|---|
分子量 |
208.29 g/mol |
IUPAC名 |
5-(2,4-dimethyl-1,3-thiazol-5-yl)-2-methylpyrazol-3-amine |
InChI |
InChI=1S/C9H12N4S/c1-5-9(14-6(2)11-5)7-4-8(10)13(3)12-7/h4H,10H2,1-3H3 |
InChIキー |
DCAYHBDROCAYSX-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC(=N1)C)C2=NN(C(=C2)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Ethynyl-2-azabicyclo[2.1.1]hexane](/img/structure/B13321394.png)
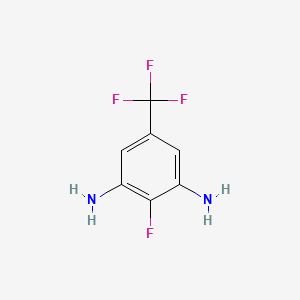
![2-{[3-(Azepan-1-yl)quinoxalin-2-yl]sulfanyl}acetic acid](/img/structure/B13321420.png)
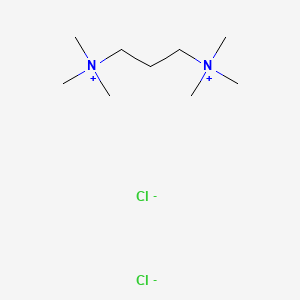

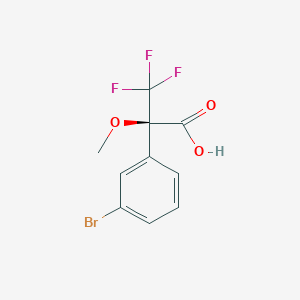

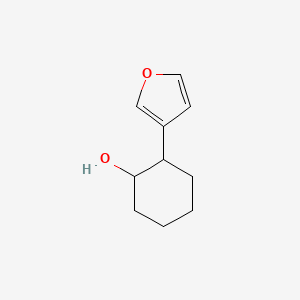

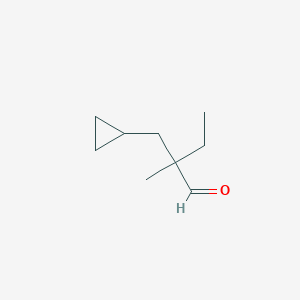
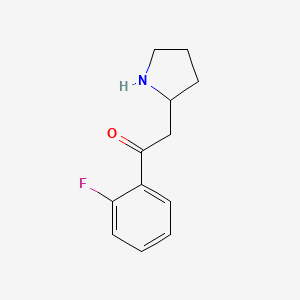
![3-[(Azetidin-1-yl)methyl]benzonitrile](/img/structure/B13321483.png)
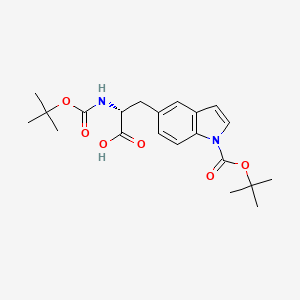
![2-Ethyl-6-methoxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13321488.png)
